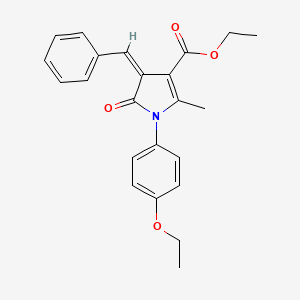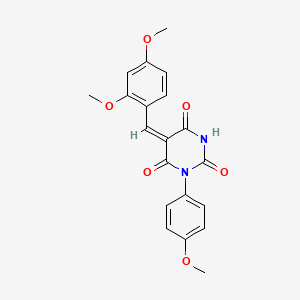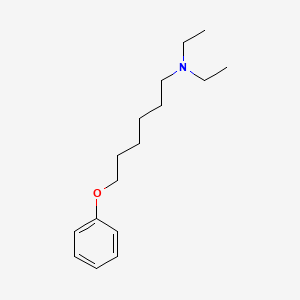![molecular formula C15H22N2O4S B4732790 ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4732790.png)
ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate
説明
Ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate, also known as DSP4, is a chemical compound that has been widely used in scientific research. DSP4 is a selective neurotoxin that has been used to investigate the role of noradrenergic neurons in various physiological and pathological processes.
作用機序
Ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is a selective neurotoxin that targets noradrenergic neurons. It works by inhibiting the uptake of norepinephrine (NE) into noradrenergic neurons, leading to the depletion of NE in these neurons. This results in the degeneration of noradrenergic neurons and a reduction in NE release.
Biochemical and Physiological Effects:
The depletion of NE in noradrenergic neurons following ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate administration has been shown to have a number of biochemical and physiological effects. These include changes in behavior, cognition, and neuroplasticity. ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate has also been shown to affect the cardiovascular system, with a reduction in heart rate and blood pressure observed following administration.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to investigate the specific role of these neurons in various physiological and pathological processes. However, one limitation of using ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are a number of future directions for research involving ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate. One area of interest is the role of noradrenergic neurons in aging and age-related cognitive decline. Another area of interest is the use of ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate as a tool to investigate the neurobiology of addiction and substance abuse. Additionally, there is potential for the development of new therapies targeting noradrenergic neurons for the treatment of neuropsychiatric disorders.
Conclusion:
In conclusion, ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is a selective neurotoxin that has been widely used in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. Its selectivity for noradrenergic neurons makes it a valuable tool for investigating the specific role of these neurons in various processes. However, its off-target effects on other neurotransmitter systems can complicate the interpretation of results. There are a number of future directions for research involving ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate, including the role of noradrenergic neurons in aging and age-related cognitive decline, the neurobiology of addiction and substance abuse, and the development of new therapies for neuropsychiatric disorders.
科学的研究の応用
Ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate has been widely used in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. It has been used to study the effects of noradrenergic denervation on behavior, cognition, and neuroplasticity. ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate has also been used to investigate the role of noradrenergic neurons in various neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-15(18)16-7-9-17(10-8-16)22(19,20)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLREJOVOJUMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4732715.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B4732716.png)
![1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4732721.png)
![N-(3-methylphenyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4732735.png)
![1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4732754.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4732759.png)
![3-(2-methoxyphenyl)-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4732760.png)
![2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4732764.png)
![4-[(4-phenyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4732772.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4732773.png)

![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732797.png)

